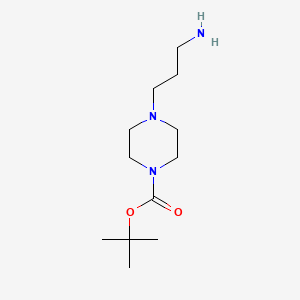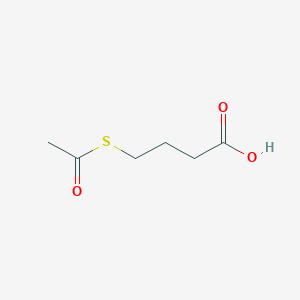
4-Iodo-2-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
4-Iodo-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 954815-11-3 . It has a molecular weight of 316.02 . The IUPAC name for this compound is 4-iodo-2-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-(trifluoromethyl)benzoic acid is 1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Iodo-2-(trifluoromethyl)benzoic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of 1,3,4-Oxadiazole Derivatives
4-Iodo-2-(trifluoromethyl)benzoic acid is utilized in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety. These derivatives are of interest due to their potential pharmacological activities .
Investigation of Ligand Binding with Chaperones
This compound is also used in research to investigate the binding of 2-pyridinone and amino acid derivatives with chaperones PapD and FimC. Surface plasmon resonance and ^1HNMR spectroscopy are employed in these studies to understand the interaction mechanisms .
Synthesis of Salicylanilide Esters
Salicylanilide esters with 4-Iodo-2-(trifluoromethyl)benzoic acid are synthesized and have been assayed in vitro as potential antimycotic agents against various fungal strains. The parent salicylanilides and their esters are studied for their antifungal activity .
Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids In analytical chemistry, 4-Iodo-2-(trifluoromethyl)benzoic acid serves as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method. This application highlights its role in enhancing the precision of chemical analysis .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a biochemical reagent and its specific biological targets may depend on the context of the research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets depending on the specific experimental setup .
Biochemical Pathways
Similar compounds have been used in the synthesis of various derivatives and in the investigation of ligand binding with chaperones .
Pharmacokinetics
It is known that the compound has a molecular weight of 31602, which may influence its bioavailability .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific experimental context .
Action Environment
The action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a refrigerator to maintain its stability . Furthermore, it is advised to handle the compound in a well-ventilated area to avoid inhalation .
Eigenschaften
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLEPZNGCNYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589916 | |
| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954815-11-3 | |
| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)


